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Compound of Interest

Compound Name: NIBR189

Cat. No.: B609572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interactions

of NIBR189, a potent antagonist of the Epstein-Barr virus-induced gene 2 (EBI2/GPR183)

receptor. EBI2 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating

immune cell migration and has been implicated in various autoimmune and inflammatory

diseases. NIBR189 has emerged as a valuable tool for studying EBI2 signaling and as a

potential therapeutic agent. This document outlines the key quantitative data, detailed

experimental protocols for characterizing NIBR189 binding and function, and visual

representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary
The following tables summarize the reported in vitro potency of NIBR189 in various assays.

These values highlight the compound's high affinity and antagonist activity at the EBI2 receptor.
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Parameter Species Assay Type Value (nM) Reference

IC50 Human Inhibition of EBI2 11 [1]

IC50 Mouse Inhibition of EBI2 16 [1]

IC50 -

Oxysterol-

dependent

activation

9 [1]

IC50 -
U937 cell

migration
0.3 [1]

IC50 -

Gαi protein

activation (in the

presence of 100

nM 7α,25-OHC)

230 [1]

Table 1: In Vitro Potency of NIBR189

Structural Insights into NIBR189 Binding
While a co-crystal structure of NIBR189 with EBI2 is not publicly available, significant insights

into its binding can be inferred from mutagenesis studies of the natural ligand, 7α,25-

dihydroxycholesterol (7α,25-OHC), and the cryo-electron microscopy (cryo-EM) structure of

EBI2 in complex with the inverse agonist GSK682753A.

The binding pocket for oxysterols in EBI2 is located within the transmembrane (TM) bundle.

Key residues identified through mutagenesis studies as crucial for 7α,25-OHC binding include

Arg87 in TM-II, Tyr112 and Tyr116 in TM-III, Asn114 in TM-III, Glu183 in the second

extracellular loop (ECL2), and Tyr260 in TM-VI[2]. The cryo-EM structure of the active EBI2-Gαi

complex with 7α,25-OHC confirms that the TMs 3-7 form a hydrophobic cavity to accommodate

the ligand, with Tyr116 and Tyr260 engaging the 7α-hydroxyl group, and Arg87 and Tyr112

interacting with the 25-hydroxyl group[1].

Given that NIBR189 is a competitive antagonist, it is highly probable that it occupies the same

orthosteric binding pocket as the natural ligand and other synthetic modulators. The

development of NIBR189 originated from a medicinal chemistry campaign starting with the
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antagonist NIBR127[3]. The structural modifications leading to NIBR189 likely optimized its

interactions with the hydrophobic and polar features of this binding site.

EBI2 Signaling Pathway
Activation of EBI2 by its endogenous oxysterol ligands, such as 7α,25-OHC, initiates a

signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the

inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and

downstream effects on mitogen-activated protein kinases (MAPKs) like ERK and p38,

ultimately resulting in chemotaxis.
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EBI2/GPR183 Signaling Pathway

Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the

binding and functional activity of NIBR189 at the EBI2 receptor.

Radioligand Competition Binding Assay
This assay measures the ability of a test compound (NIBR189) to displace a radiolabeled

ligand ([³H]7α,25-OHC) from the EBI2 receptor, allowing for the determination of its binding

affinity.

Materials:
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HEK293 or CHO cell membranes expressing human EBI2

[³H]7α,25-OHC (radioligand)

NIBR189 (test compound)

Binding buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.1% (w/v) BSA

Wash buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂

Scintillation fluid

Glass fiber filters (e.g., Whatman GF/B)

96-well plates

Filtration manifold

Scintillation counter

Procedure:

Prepare serial dilutions of NIBR189 in binding buffer.

In a 96-well plate, add 25 µL of binding buffer, 25 µL of the appropriate NIBR189 dilution,

and 25 µL of [³H]7α,25-OHC (to a final concentration of ~1-5 nM).

Add 25 µL of EBI2-expressing cell membranes (typically 5-20 µg of protein per well) to

initiate the binding reaction.

For non-specific binding control wells, add a high concentration of unlabeled 7α,25-OHC

(e.g., 10 µM) instead of NIBR189.

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer

using a filtration manifold.

Wash the filters three times with 200 µL of ice-cold wash buffer.
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Dry the filters and place them in scintillation vials.

Add 4-5 mL of scintillation fluid to each vial and count the radioactivity using a scintillation

counter.

Analyze the data using non-linear regression to determine the IC50 value of NIBR189, which

can be converted to a Ki value using the Cheng-Prusoff equation.

Gαi Activation Assay (Fluorescence-Based GTP
Turnover)
This assay measures the ability of EBI2 to catalyze the exchange of GDP for a fluorescently

labeled GTP analog on the Gαi subunit upon agonist stimulation, and the inhibition of this

process by an antagonist like NIBR189.

Materials:

Purified, recombinant human EBI2 receptor

Purified, recombinant heterotrimeric Gαiβγ protein

BODIPY-FL-GTP or a similar fluorescent GTP analog

7α,25-OHC (agonist)

NIBR189 (antagonist)

Assay buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM MgCl₂, 1 µM GDP, 0.05% (w/v)

n-Dodecyl-β-D-maltoside (DDM)

384-well, low-volume, black plates

Fluorescence plate reader

Procedure:

Prepare serial dilutions of NIBR189 and a fixed concentration of 7α,25-OHC in assay buffer.
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In a 384-well plate, mix the purified EBI2 receptor (final concentration ~10-50 nM) and Gαiβγ

protein (final concentration ~200-500 nM).

Add the NIBR189 dilutions and the fixed concentration of 7α,25-OHC (typically at its EC80)

to the EBI2/G protein mixture. For agonist control wells, add only 7α,25-OHC. For basal

control wells, add only buffer.

Incubate for 15-30 minutes at room temperature to allow for compound binding.

Initiate the reaction by adding the fluorescent GTP analog (final concentration ~50-200 nM).

Immediately begin monitoring the increase in fluorescence intensity over time using a

fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for BODIPY-

FL-GTP).

Record data points every 30-60 seconds for 30-60 minutes.

Calculate the initial rate of the reaction (slope of the linear phase of the fluorescence curve)

for each condition.

Plot the initial rates against the concentration of NIBR189 and fit the data to a dose-

response curve to determine the IC50 value.

Cell Migration (Chemotaxis) Assay
This assay assesses the ability of NIBR189 to block the migration of EBI2-expressing cells

(e.g., U937 monocytes) towards a chemoattractant (7α,25-OHC).

Materials:

U937 cells

RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin

Serum-free RPMI 1640 medium

7α,25-OHC (chemoattractant)
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NIBR189 (antagonist)

Transwell inserts with a 5 µm pore size for 24-well plates

Calcein-AM or similar cell viability dye

Fluorescence plate reader

Procedure:

Culture U937 cells in complete medium. The day before the assay, resuspend the cells in

serum-free medium and incubate overnight.

On the day of the assay, harvest the cells and resuspend them in serum-free medium at a

concentration of 1 x 10⁶ cells/mL.

Pre-incubate the cells with various concentrations of NIBR189 or vehicle control for 30

minutes at 37°C.

In the lower chamber of a 24-well plate, add 600 µL of serum-free medium containing 7α,25-

OHC (at a concentration that induces sub-maximal migration, e.g., 10-100 nM). For negative

control wells, add serum-free medium without the chemoattractant.

Place the Transwell inserts into the wells.

Add 100 µL of the pre-incubated U937 cell suspension to the upper chamber of each insert.

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

Carefully remove the inserts from the plate. Remove the non-migrated cells from the upper

surface of the membrane with a cotton swab.

To quantify the migrated cells, add a fluorescent dye such as Calcein-AM to the lower

chamber and incubate according to the manufacturer's instructions.

Read the fluorescence in the lower chamber using a fluorescence plate reader.
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Plot the fluorescence intensity (proportional to the number of migrated cells) against the

concentration of NIBR189 and determine the IC50 value.

Experimental Workflow Summary
The characterization of NIBR189's interaction with EBI2 typically follows a logical progression

from initial binding confirmation to functional cellular assays.
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Workflow for NIBR189 Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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